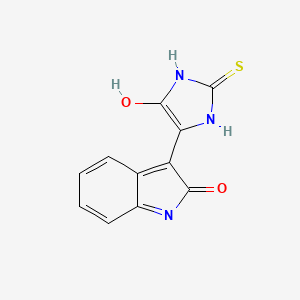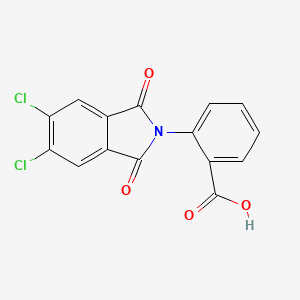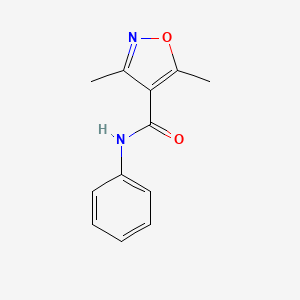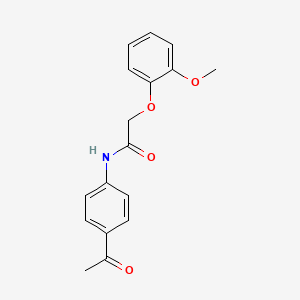![molecular formula C21H20N4O3 B5525688 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorophores and Photophysical Properties
This compound is structurally related to molecules studied for their potential as blue-emitting fluorophores. Research in this area focuses on the synthesis of novel fluorescent compounds with specific photophysical properties. These compounds are evaluated for their absorption, emission, quantum yields, and dipole moments in various solvents. Their stability and potential applications in materials science, such as in OLED technology or as fluorescent markers, are of particular interest (Padalkar et al., 2015).
Antioxidative and Antiproliferative Activities
Compounds with structural similarities have been synthesized and assessed for their antioxidative and antiproliferative activities. These studies involve evaluating the synthesized molecules' capability to inhibit the growth of human cancer cells and their antioxidant capacity through assays like DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Such research highlights the potential therapeutic applications of these molecules in treating cancer and oxidative stress-related diseases (Cindrić et al., 2019).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, with some molecules exhibiting favorable activity against various bacterial strains. This research avenue aims to develop new antimicrobial agents that can be used to combat resistant bacterial infections, highlighting the importance of such compounds in pharmaceutical applications (Wang et al., 2012).
Synthesis and Characterization
Research also delves into the synthesis methodologies and characterization of these compounds, aiming to improve the efficiency of synthetic routes and understand their structural properties through techniques like NMR, IR spectroscopy, and X-ray crystallography. This foundational work is crucial for the development of further applications in materials science and medicinal chemistry (Bhaskar et al., 2019).
Electrophysiological Activity
Compounds bearing the imidazolyl moiety have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. This research demonstrates the potential of these compounds in developing treatments for arrhythmias, showcasing the diverse therapeutic applications that such molecular structures can offer (Morgan et al., 1990).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-5-2-4-16(12-17)21-24-18-7-6-15(13-19(18)28-21)20(26)23-8-3-10-25-11-9-22-14-25/h2,4-7,9,11-14H,3,8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGTVFQQBYAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B5525648.png)


![spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine](/img/structure/B5525670.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
